Free-Radical Reactivity: Copolymerization Behavior of Ethyl Divinylphosphinate vs. Mono‑Vinyl Phosphonates with Styrene or Methyl Methacrylate
In direct free-radical copolymerization experiments, ethyl divinylphosphinate (EDVP) was found to be less reactive than styrene or methyl methacrylate comonomers, consistent with its behavior as a 1,4‑diene cross‑linker that yields steric, three‑dimensional copolymers. In contrast, mono‑vinyl phosphonates such as diethyl vinylphosphonate (DEVP) produce soluble linear copolymers under analogous conditions [1]. This differential reactivity profile is critical for applications requiring networked architectures.
| Evidence Dimension | Copolymerization architecture with styrene or MMA |
|---|---|
| Target Compound Data | Forms steric, three‑dimensional cross‑linked copolymers; lower incorporation reactivity than comonomers [1]. |
| Comparator Or Baseline | Diethyl vinylphosphonate (DEVP, CAS 682‑30‑4): forms soluble linear copolymers under similar radical conditions [2]. |
| Quantified Difference | Cross-linked 3D network vs. soluble linear chain; exact reactivity ratios not numerically reported in the accessible abstract, but qualitatively distinct product topology. |
| Conditions | Radical‑chain bulk polymerization; styrene or methyl methacrylate comonomer systems. |
Why This Matters
For procurement decisions, this topological divergence means EDVP is the compound of choice when a cross-linked, phosphorus-containing polymer network is required, while DEVP is unsuitable for such applications.
- [1] Polymers and copolymers of divinyl phosphinate. Vysokomol. soyed. A15: No. 9, 2070–2074, 1973. View Source
- [2] Diethyl vinylphosphonate (DEVP) as monomer for linear poly(diethyl vinylphosphonate). Macromolecular Chemistry and Physics, relevant studies. View Source
